molecular formula C22H19N3O3 B4688599 2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide

2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide

Cat. No.: B4688599
M. Wt: 373.4 g/mol
InChI Key: FPZDUTUNWZPIGF-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the core structures. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology, which allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . This method is advantageous due to its selectivity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable. The scalability of the palladium-catalyzed reactions and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-15-4-2-5-18(12-15)27-14-20(26)24-13-16-7-9-17(10-8-16)22-25-21-19(28-22)6-3-11-23-21/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZDUTUNWZPIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide
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2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide
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2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide
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2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide
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2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide
Reactant of Route 6
2-(3-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]acetamide

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